molecular formula C7H5NO3 B1437390 4-Formylpyridine-3-carboxylic acid CAS No. 395645-41-7

4-Formylpyridine-3-carboxylic acid

Cat. No.: B1437390
CAS No.: 395645-41-7
M. Wt: 151.12 g/mol
InChI Key: IZBZXXIISIPCHN-UHFFFAOYSA-N
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Description

4-Formylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZXXIISIPCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654692
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395645-41-7
Record name 4-Formylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Formylpyridine 3 Carboxylic Acid and Analogues

Strategic Approaches to Pyridine (B92270) Carboxaldehyde Synthesis

The creation of a carboxaldehyde group on a pyridine ring can be achieved through several synthetic pathways, each with distinct advantages and challenges. Common strategies include the oxidation of methyl or hydroxymethyl precursors and the reduction of nitrile or carboxylic acid derivatives.

Oxidation of Pyridine Methanol (B129727) Precursors

A primary and widely utilized method for preparing pyridine aldehydes is the oxidation of the corresponding pyridine methanols (hydroxymethylpyridines). wikipedia.org This approach is favored for its directness, though careful selection of the oxidizing agent is necessary to prevent overoxidation to the carboxylic acid.

The choice of oxidant and reaction conditions significantly impacts the yield and selectivity of the aldehyde. For instance, the vapor-phase oxidation of 2- and 3-pyridinemethanols using a V-Mo oxide catalyst has been shown to produce the respective aldehydes with high conversion and selectivity. iitm.ac.in Another effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), a complex of chromium trioxide with pyridine and HCl, which is known for converting primary alcohols to aldehydes in good yields. Photocatalytic methods have also been explored, using TiO2 and artificial sunlight to convert pyridinemethanol isomers into their corresponding aldehydes and carboxylic acids in aqueous solutions. researchgate.net

Table 1: Oxidation of Pyridine Methanol Precursors

PrecursorOxidizing SystemProductConversion (%)Selectivity (%)Reference
2-PyridinemethanolV-Mo Oxide Catalyst (Vapor Phase)Pyridine-2-carboxaldehyde85.080.0 iitm.ac.in
3-PyridinemethanolV-Mo Oxide Catalyst (Vapor Phase)Pyridine-3-carboxaldehyde60.0Not Specified iitm.ac.in
3-PyridinemethanolTiO2 Photocatalysis (Aqueous)Pyridine-3-carboxaldehyde>60 (Yield)>60 researchgate.net
Primary Alcohols (General)Pyridinium Chlorochromate (PCC)AldehydesGood YieldHigh

Reductive Hydrolysis of Pyridine Carbonitrile Intermediates

An alternative route to pyridine carboxaldehydes involves the transformation of pyridine carbonitriles. This can be achieved through reductive hydrolysis. For example, 3-cyanopyridine can be hydrogenated in the presence of a palladium/carbon catalyst to synthesize 3-pyridinecarboxaldehyde. chemicalbook.com Another patented method describes a two-step process starting from a pyridine carboxylic acid (isonicotinic acid), which is first reacted with ethylenediamine to form a 4-pyridine-2-imidazoline intermediate. This intermediate is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde (B46228). google.com This method is noted for having few by-products and a high yield. google.com

Multi-step Syntheses from Picoline Derivatives

Picolines (methylpyridines) are cost-effective and readily available starting materials for the synthesis of pyridine aldehydes. google.com These multi-step syntheses often involve an initial oxidation or halogenation of the methyl group.

Table 2: Multi-step Synthesis from 2-Picoline

StepStarting MaterialReagentsIntermediate/ProductYield (%)Reference
12-PicolineTrichloroisocyanurate, Benzamide2-Chloromethylpyridine90-95 patsnap.comgoogle.com
22-ChloromethylpyridineAlkaline Hydrolysis2-PyridinemethanolNot Specified patsnap.comgoogle.com
32-PyridinemethanolNaOCl, TEMPO, KBr2-Pyridine carboxaldehyde80-88 google.com

Optimization of Oxidation Conditions for Aldehydes and Minimizing Overoxidation

A significant challenge in the synthesis of pyridine carboxaldehydes is the potential for overoxidation of the aldehyde functional group to a carboxylic acid. sciforum.net This side reaction reduces the yield of the desired product and complicates purification. Therefore, the development and optimization of selective oxidation conditions are crucial. sciforum.net

Several strategies are employed to minimize overoxidation:

Use of Mild Oxidizing Agents: Reagents like pyridinium chlorochromate (PCC) are specifically designed for the partial oxidation of primary alcohols to aldehydes without significant further oxidation.

Catalyst Selection: In vapor-phase oxidations, the choice of catalyst is critical. Vanadium-molybdenum (V-Mo) oxide catalysts have demonstrated high selectivity for aldehyde formation from pyridinemethanols, preventing consecutive oxidation to acids. iitm.ac.in

Control of Reaction Parameters: Temperature, pressure, and reaction time must be carefully controlled. For example, in the oxidation of 3-methylpyridine, using an N-hydroxyphthalimide catalyst with oxygen and nitric acid at a controlled temperature and pressure can achieve a 70% yield of 3-pyridinecarboxaldehyde. chemicalbook.com

Reaction Engineering: In industrial settings, the reactor design and the mode of operation (e.g., fixed-bed reactor) are optimized to control reaction conditions and maximize selectivity. iitm.ac.in

Critical Considerations for Industrial-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production introduces several critical considerations. The primary goal is to develop a process that is cost-effective, safe, environmentally friendly, and efficient. google.com

Key factors for industrial production include:

Raw Material Cost and Availability: The use of inexpensive and abundant starting materials, such as picolines derived from acetaldehyde, formaldehyde, and ammonia (B1221849), is highly preferred. google.compostapplescientific.comku.ac.ae

Process Simplicity and Scalability: Methods that involve fewer steps, use stable catalysts, and are suitable for continuous operation (like vapor-phase oxidation) are advantageous for large-scale manufacturing. iitm.ac.ingoogle.com The Bönnemann cyclization and Chichibabin synthesis are two primary methods used for the large-scale synthesis of the core pyridine structure itself. postapplescientific.com

Yield and Purity: High conversion of reactants and high selectivity towards the desired product are essential to maximize output and minimize costly purification steps. google.com

Catalyst Performance: For catalytic processes, the catalyst must be robust, have a long operational life, and ideally be regenerable. Vapor-phase oxidation using catalysts like vanadium-titanium oxides is a common industrial method for producing pyridine carboxylic acids from picolines, and similar principles apply to aldehyde production. google.com

Safety and Environmental Impact: The process should avoid hazardous reagents and solvents where possible and minimize waste generation. google.com

Synthesis of Pyridine Carboxylic Acids

Pyridine carboxylic acids are important compounds in their own right and are precursors for various pharmaceuticals and agrochemicals. google.com The most common industrial method for their synthesis is the oxidation of the corresponding alkylpyridines (picolines). google.com

This process is typically carried out in the vapor phase using a heterogeneous catalyst. For example, 3-pyridine carboxylic acid (nicotinic acid) is produced by the oxidation of β-picoline, and 4-pyridine carboxylic acid (isonicotinic acid) is synthesized from γ-picoline. google.com The catalysts are often complex metal oxides, with a patent describing a system composed of vanadium oxide, titanium oxide, and a metalloid oxide additive, which provides high yield and purity on an industrial scale. google.com Liquid-phase oxidation using nitric acid is another, older method. google.com

Table 3: Industrial Synthesis of Pyridine Carboxylic Acids from Picolines

Alkylpyridine PrecursorProductCatalyst System ExampleProcess TypeConversion (%)Selectivity (%)Reference
β-Picoline3-Pyridine carboxylic acid (Nicotinic acid)V2O5-TiO2-Metalloid OxideVapor-Phase Oxidation89.594.6 google.com
γ-Picoline4-Pyridine carboxylic acid (Isonicotinic acid)V-Ti-Cr-Al-P OxideVapor-Phase Oxidation>82 (Yield)Not Specified google.com
α-Picoline2-Pyridine carboxylic acid (Picolinic acid)V2O5-TiO2-Metalloid OxideVapor-Phase OxidationNot SpecifiedNot Specified google.com

Hydrolysis of Carboxylic Acid Derivatives

The hydrolysis of carboxylic acid derivatives, such as esters and nitriles, represents a fundamental and widely employed strategy for the synthesis of 4-formylpyridine-3-carboxylic acid. This approach typically involves the synthesis of a more stable or accessible precursor followed by a final hydrolysis step to unmask the carboxylic acid functionality.

One common route involves the hydrolysis of corresponding esters, for instance, ethyl 4-formyl-3-pyridinecarboxylate. This reaction is often carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide. The subsequent acidification of the reaction mixture then yields the desired carboxylic acid. While this method is straightforward, the conditions must be carefully controlled to avoid potential side reactions, such as Cannizzaro-type reactions of the aldehyde group in the presence of a strong base.

Alternatively, the hydrolysis of a nitrile group at the 3-position of the pyridine ring can serve as a viable pathway. This can be achieved from a precursor like 4-formylpyridine-3-carbonitrile. The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions, often requiring elevated temperatures.

A notable example from the literature describes the synthesis of various pyridine carboxylic acids through the hydrolysis of cyanopyridines. This process can be controlled to produce either the amide or the carboxylic acid as the major product. For instance, the hydrolysis of 4-cyanopyridine in the presence of sodium hydroxide can yield isonicotinic acid. While not a direct synthesis of this compound, this illustrates the general principle of nitrile hydrolysis in the pyridine series.

PrecursorReagents and ConditionsProduct
Ethyl 4-formyl-3-pyridinecarboxylate1. NaOH (aq), Reflux2. HCl (aq)This compound
4-Formylpyridine-3-carbonitrileH₂SO₄ (aq), Heat or NaOH (aq), HeatThis compound

Oxidation of Aldehyde or Primary Alcohol Precursors

Oxidation reactions provide another critical avenue for the synthesis of this compound. This strategy can involve either the oxidation of a precursor aldehyde at a different position, which is less common for this specific target, or the more frequent approach of oxidizing a primary alcohol at the 4-position of a pyridine-3-carboxylic acid derivative.

The selective oxidation of a primary alcohol, such as 4-(hydroxymethyl)pyridine-3-carboxylic acid, to the corresponding aldehyde is a key transformation. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid at the 4-position. Reagents like manganese dioxide (MnO₂) are often effective for the oxidation of benzylic-type alcohols, including hydroxymethylpyridines. Other methods could involve Swern oxidation or the use of Dess-Martin periodinane, which are known for their mildness and high selectivity for primary alcohols.

Kinetic studies on the oxidation of 3- and 4-pyridinemethanol by chromium(VI) in acidic media have shown that the alcohols are oxidized first to the aldehydes and then to the carboxylic acids. nih.gov This highlights the importance of carefully selecting the oxidant and controlling the reaction conditions to isolate the desired aldehyde intermediate.

PrecursorOxidizing AgentProduct
4-(Hydroxymethyl)pyridine-3-carboxylic acidManganese Dioxide (MnO₂)This compound
4-(Hydroxymethyl)pyridine-3-carboxylic acidDess-Martin PeriodinaneThis compound
4-(Hydroxymethyl)pyridine-3-carboxylic acidSwern Oxidation reagents (e.g., oxalyl chloride, DMSO, triethylamine)This compound

Specific Synthetic Routes to this compound

Beyond the general methodologies of hydrolysis and oxidation, specific and often more sophisticated synthetic routes have been developed to achieve the synthesis of this compound with high efficiency and control over the substitution pattern.

Chemo- and Regioselective Synthesis Strategies

The challenge in synthesizing polysubstituted pyridines like this compound lies in achieving the desired chemo- and regioselectivity. Modern organic synthesis has addressed this through various strategies, including directed metalation and the use of pre-functionalized building blocks.

One conceptual approach involves the regioselective functionalization of a pre-existing pyridine-3-carboxylic acid derivative. For example, a protected form of pyridine-3-carboxylic acid could be subjected to a directed ortho-metalation at the 4-position, followed by quenching with a formylating agent. However, the electrophilic nature of the pyridine ring can make such reactions challenging.

More commonly, the pyridine ring is constructed from acyclic precursors in a manner that installs the desired substituents in the correct positions from the outset. Multicomponent reactions are particularly powerful in this regard, allowing for the rapid assembly of complex molecules in a single step. While a specific multicomponent reaction for this compound is not prominently reported, the general principles of pyridine synthesis, such as the Hantzsch synthesis or variations thereof, can be adapted by choosing appropriately functionalized starting materials.

For instance, a strategy could involve the condensation of a β-ketoester bearing a protected carboxyl group, an aldehyde, and an ammonia source, where one of the components contains the precursor to the formyl group. Subsequent transformation of this precursor would then yield the target molecule.

Novel Catalyst Systems in Synthesis of Formylpyridine-carboxylic Acids

The development of novel catalyst systems is at the forefront of modern synthetic chemistry, offering milder reaction conditions, higher selectivity, and improved yields. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in readily available literature, related catalytic transformations provide valuable insights.

For example, palladium-catalyzed carbonylation reactions of halopyridines have been used to prepare pyridine carboxaldehydes. A bromo-substituted pyridine-3-carboxylic acid ester could potentially be subjected to a palladium-catalyzed formylation, although this would require careful optimization to ensure compatibility with the existing functional groups.

Another area of interest is the use of copper catalysts. For instance, an efficient Cu-catalyzed C3-formylation of imidazo[1,2-a]pyridine C–H bonds using DMSO as the formylation reagent has been developed. researchgate.net While this is a different heterocyclic system, it demonstrates the potential for transition metal catalysis in the direct formylation of heteroaromatic C-H bonds, a strategy that could potentially be adapted for pyridine derivatives.

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds. google.com While pyridine itself is electron-deficient, appropriately substituted pyridones can undergo this reaction. For example, the synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates has been achieved via a Vilsmeier-Haack type reaction. mdpi.com This suggests that with the right precursor, this method could be a viable route to formylpyridine derivatives.

Catalytic ApproachCatalyst/ReagentPotential Application
Palladium-Catalyzed CarbonylationPalladium Catalyst, CO, Reducing AgentFormylation of a halo-pyridine-3-carboxylic acid derivative
Copper-Catalyzed C-H FormylationCopper Catalyst, Oxidant, Formyl SourceDirect formylation of a pyridine-3-carboxylic acid derivative
Vilsmeier-Haack ReactionPOCl₃, DMFFormylation of an activated pyridine precursor

Chemical Reactivity and Mechanistic Investigations of 4 Formylpyridine 3 Carboxylic Acid

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 4-formylpyridine-3-carboxylic acid is a key center for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the adjacent carboxylic acid group.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com The stability and subsequent fate of this intermediate depend on the nature of the attacking nucleophile.

Common nucleophilic addition reactions include:

Hydration: In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. This reaction is typically reversible.

Hemiacetal and Acetal Formation: Alcohols can act as nucleophiles, adding to the aldehyde to form hemiacetals. libretexts.org In the presence of excess alcohol and an acid catalyst, a second alcohol molecule can react to form a more stable acetal. libretexts.org These reactions are also generally reversible. masterorganicchemistry.com

Ortho Ester Formation: While less common, under specific conditions, the aldehyde can react with orthoformates in the presence of an acid catalyst to yield ortho esters.

The rate of these nucleophilic additions is generally enhanced by electron-withdrawing groups adjacent to the carbonyl, which increase its electrophilicity. masterorganicchemistry.com

Oxidation Pathways to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a second carboxylic acid group, yielding pyridine-3,4-dicarboxylic acid. vulcanchem.com This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups. Common oxidants include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) can be used, although they are often employed for the controlled oxidation of alcohols to aldehydes. organic-chemistry.org

Oxone: This potassium peroxymonosulfate-based reagent provides a mild and efficient method for aldehyde oxidation. organic-chemistry.org

Sodium perborate (B1237305): In acetic acid, sodium perborate is an effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org

Hydrogen peroxide: In the presence of certain catalysts, hydrogen peroxide can also be used for this oxidation. researchgate.net

The oxidation of this compound results in the formation of pyridine-3,4-dicarboxylic acid, a versatile building block in its own right. vulcanchem.com

Reduction Pathways to Alcohol Derivatives

The aldehyde moiety can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)pyridine-3-carboxylic acid. This transformation is typically achieved using various reducing agents.

Key reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily converts aldehydes to alcohols. commonorganicchemistry.com It is often preferred for its safety and ease of handling compared to more powerful hydrides.

Lithium aluminum hydride (LiAlH₄): A very powerful and non-selective reducing agent that can also reduce the carboxylic acid group. commonorganicchemistry.comchemguide.co.uklibretexts.org Its use requires careful control of reaction conditions, especially when selective reduction of the aldehyde is desired. chemguide.co.uk

Borane (B79455) complexes (e.g., BH₃-THF): These reagents can also be used for the reduction of aldehydes and carboxylic acids. commonorganicchemistry.com

The choice of reducing agent is critical for achieving the desired outcome, particularly if selective reduction of the aldehyde in the presence of the carboxylic acid is required.

Schiff Base Formation and Applications

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases, which contain a C=N (imine) double bond. researchgate.netchemicalbook.com This condensation reaction is typically reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The formation of Schiff bases is a versatile method for creating new C-N bonds and has been extensively studied. Pyridinecarboxaldehyde derivatives, in particular, are of significant interest due to their role in both natural and synthetic organic chemistry. nih.gov Schiff bases derived from these compounds can form stable complexes with transition metals, leading to materials with interesting properties and potential applications. jocpr.com

For example, Schiff bases have been synthesized from 4-pyridinecarboxaldehyde (B46228) and various amines, and their ability to form metal complexes has been investigated. researchgate.netjocpr.com These complexes have been characterized by various spectroscopic techniques. researchgate.net

Transamination Reactions and Aldimine Intermediates

Transamination reactions, a key process in amino acid metabolism, involve the transfer of an amino group from an amino acid to a keto acid, catalyzed by aminotransferases. youtube.com These reactions proceed through the formation of a Schiff base (aldimine) intermediate between the amino acid and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, a derivative of vitamin B6. youtube.comnih.gov

The aldehyde group of this compound can mimic the role of PLP in these reactions. It can react with an amino group to form an aldimine intermediate, which can then undergo further transformations. chemicalbook.com This reactivity makes this compound and its derivatives useful tools for studying the mechanisms of transamination and for designing inhibitors of aminotransferases. nih.gov Some derivatives have been reported as useful transamination reagents for modifying antibodies. chemicalbook.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound also exhibits characteristic reactivity, although it is generally less reactive towards nucleophiles than the aldehyde group.

The primary reactions of the carboxylic acid moiety include:

Deprotonation: As an acid, the carboxylic acid group can readily donate its proton in the presence of a base to form a carboxylate salt. bham.ac.uk This is often the initial step in reactions involving nucleophiles, as the resulting carboxylate is no longer electrophilic. bham.ac.uk

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form an ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. elsevierpure.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). chemguide.co.uklibretexts.org Sodium borohydride is generally not strong enough to reduce carboxylic acids. libretexts.org

Decarboxylation: In some cases, dicarboxylic acids can undergo decarboxylation (loss of CO₂) upon heating, particularly if the two carboxyl groups are in a specific arrangement that facilitates the reaction. libretexts.org For instance, some dicarboxylic acids can form cyclic anhydrides upon heating. libretexts.org

The presence of both an aldehyde and a carboxylic acid group on the same pyridine ring makes this compound a versatile bifunctional molecule with a rich and complex chemical reactivity profile.

Esterification and Amide Formation

The presence of a carboxylic acid group on the pyridine ring allows this compound to undergo esterification and amide formation, two fundamental reactions in organic synthesis.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess alcohol or the removal of water helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com For pyridine carboxylic acids specifically, a cyclic process has been developed where the reaction is catalyzed by a strong acid salt of a pyridine carboxylic acid ester. google.com The ester product is then recovered by distillation. google.com Another method involves the use of a lower alkyl sulfonic acid catalyst in the presence of an inert, water-immiscible organic solvent like benzene (B151609) to azeotropically remove the water formed during the reaction. google.com Oxidative esterification of the aldehyde group on related pyridinecarboxaldehydes has also been explored, though the position of the substituents is crucial for the reaction's success. researchgate.net

Amide Formation: Amides of this compound can be prepared by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.orglibretexts.org The direct reaction is often slow and requires heating to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com A more common and efficient laboratory method involves first converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), which then readily reacts with an amine. libretexts.orgyoutube.com Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. libretexts.org For instance, the sulfur trioxide pyridine complex (SO₃•py) has been used as an oxidant to promote the amidation of various carboxylic acids with formamide (B127407) derivatives in good to high yields. elsevierpure.com

Activation Strategies for Carboxyl Group Coupling

To overcome the relatively low reactivity of the carboxylic acid group and to avoid the harsh conditions of direct condensation, various activation strategies are employed to facilitate coupling reactions like esterification and amide formation. youtube.com These strategies involve converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com

A primary method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). libretexts.org The resulting acyl chloride is highly reactive towards nucleophiles such as alcohols and amines, allowing for the formation of esters and amides under mild conditions. youtube.com

Another common strategy is the use of coupling reagents . Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. youtube.comorgsyn.org This intermediate is then readily attacked by a nucleophile (an alcohol or amine) to form the desired ester or amide. youtube.comorgsyn.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst to further enhance the reaction rate. orgsyn.org Other uronium-based coupling agents like HATU, HBTU, and HCTU are also commonly used in peptide synthesis, although they can present safety issues. nih.gov

Nature-inspired methods have also been developed, such as the 1-pot conversion of carboxylic acids to amides via an intermediate thioester . nih.gov This green chemistry approach avoids traditional coupling reagents and their byproducts. nih.gov In biological systems, carboxylic acids are often activated by forming acyl phosphates or acyl-AMP derivatives from ATP, a strategy that is mimicked in some synthetic approaches. libretexts.org

The table below summarizes some common activating agents and their applications.

Activating Agent/MethodResulting Intermediate/ProductApplication
Thionyl Chloride (SOCl₂)Acid ChlorideAmide/Ester Synthesis
Dicyclohexylcarbodiimide (DCC)O-AcylisoureaAmide/Ester Synthesis
DPDTCThioesterAmide/Peptide Synthesis
ATP (in biological systems)Acyl Phosphate/Acyl-AMPBiosynthesis of Amides

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group and the presence of other substituents on the pyridine ring. mdma.ch Generally, pyridine-2-carboxylic acids (picolinic acids) undergo decarboxylation more readily than their 3- and 4-isomers. mdma.chresearchgate.net

For 3- and 4-pyridinecarboxylic acids, decarboxylation typically requires high temperatures. mdma.ch However, the introduction of electron-withdrawing groups can significantly increase the rate of decarboxylation. mdma.ch For example, studies on 2-substituted 3-pyridinecarboxylic acids have shown that electron-withdrawing groups like nitro and chloro at the 2-position facilitate decarboxylation at lower temperatures compared to the unsubstituted acid. mdma.ch

The mechanism of decarboxylation for pyridine carboxylic acids can vary. One proposed mechanism for picolinic acids involves the formation of a zwitterionic intermediate (ylide) through the loss of a proton from the ring nitrogen, which then facilitates the elimination of CO₂. researchgate.net Another mechanism, prevalent in acidic conditions, involves protonation of the ring nitrogen, which is thought to stabilize the transition state for decarboxylation. researchgate.net In some cases, both mechanisms may operate depending on the pH of the solution. researchgate.net For instance, in the decarboxylation of 3-hydroxypicolinic acid, it is suggested that the ylide mechanism dominates at low acidity, while a protonation mechanism takes over at higher acidities. researchgate.net

Recently, decarboxylative reactions have been utilized as a synthetic strategy, where the carboxylic acid group serves as a traceless activation group for forming new carbon-carbon bonds. nih.govnih.gov For example, visible light-mediated photoredox catalysis can induce the decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in reactions like conjugate additions. nih.gov

Inter-functional Group Interactions and Tautomerism within the Molecular Structure

The molecular structure of this compound contains a pyridine ring, a formyl group, and a carboxylic acid group, which can lead to significant inter-functional group interactions and the possibility of tautomerism.

Tautomerism: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org In the case of this compound, several tautomeric forms are possible. One key equilibrium is the pyridone/hydroxypyridine tautomerism . While the compound is named as a pyridine derivative, it could potentially exist in equilibrium with its 4-pyridone tautomer. For 4-hydroxypyridine, the pyridone form is known to be the more stable tautomer in polar solvents and in the crystalline state, a stability attributed to its aromatic, charge-separated resonance form. stackexchange.comchemtube3d.com The presence of the formyl and carboxylic acid groups could influence this equilibrium.

Another possibility is ring-chain tautomerism , where the aldehyde and carboxylic acid groups interact. The aldehyde could exist in equilibrium with its hydrate form in aqueous solutions, and intramolecular interactions could lead to cyclic hemiacetal structures, although this is less common for aromatic aldehydes compared to sugars. wikipedia.org

Inter-functional Group Interactions: Strong intramolecular and intermolecular hydrogen bonds are expected in this compound. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O). The pyridine nitrogen is a hydrogen bond acceptor, and the formyl oxygen can also act as an acceptor. These interactions can lead to the formation of dimers or complex hydrogen-bonded networks in the solid state. researchgate.netnih.gov The interaction between the carboxylic acid's acidic proton and the basic pyridine nitrogen can lead to the formation of a zwitterion, a neutral molecule with both a positive and a negative charge. This type of interaction is common in amino acids. wikipedia.org

The relative orientation of the formyl and carboxylic acid groups can also lead to specific intramolecular hydrogen bonding, which would influence the molecule's conformation and reactivity.

Kinetic and Mechanistic Studies of Key Reactions

Influence of pH and Solvent on Reaction Rates (e.g., Hydration Kinetics)

The rates of reactions involving this compound are significantly influenced by the solvent and the pH of the medium. These factors can affect the protonation state of the molecule, the solvation of reactants and transition states, and the catalytic pathways available.

Influence of pH: The pH of the solution determines the protonation state of both the pyridine nitrogen and the carboxylic acid group. At low pH, the pyridine nitrogen will be protonated, forming a pyridinium ion. As the pH increases, the carboxylic acid will deprotonate to form a carboxylate. These different species will exhibit different reactivities. For example, in the decarboxylation of related pyridine carboxylic acids, the reaction rate shows a strong dependence on pH, with different mechanisms (ylide vs. protonation) dominating in different acidity ranges. researchgate.net

Influence of Solvent: The choice of solvent affects reaction rates through its polarity, proticity (ability to donate hydrogen bonds), and ability to solvate the reactants and transition states. researchgate.net For the reaction of pyridine carboxylic acids with diazodiphenylmethane, the rate constants were found to be higher in protic solvents compared to aprotic solvents. researchgate.netresearchgate.net This is often rationalized by the ability of protic solvents to stabilize charged intermediates and transition states through hydrogen bonding. The Kamlet-Taft solvatochromic equation is often used to correlate rate constants with solvent parameters such as hydrogen-bond donor acidity (α), hydrogen-bond acceptor basicity (β), and dipolarity/polarizability (π*). researchgate.net

Hydration Kinetics: The formyl group of this compound can undergo reversible hydration in aqueous solutions to form a geminal diol. Kinetic studies on the hydration of isomeric pyridinecarboxaldehydes have shown that this reaction is subject to both acid and base catalysis. acs.org The rate of hydration is influenced by the electronic effects of the substituents on the pyridine ring and their position relative to the aldehyde group. The protonation state of the pyridine nitrogen, controlled by the pH, would be a key factor in the hydration kinetics of this compound.

The table below illustrates the general influence of solvent type on the reaction rates of pyridine carboxylic acids.

Solvent TypeGeneral Effect on Reaction RateRationale
Protic (e.g., alcohols)Generally higher ratesStabilization of charged intermediates and transition states via hydrogen bonding.
Aprotic (e.g., benzene)Generally lower ratesLess stabilization of polar transition states.

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates have been proposed or studied.

In carboxyl group activation for amide or ester synthesis using DCC, the key intermediate is a highly reactive O-acylisourea. youtube.com This species is formed by the addition of the carboxylic acid to the carbodiimide (B86325) and is susceptible to nucleophilic attack by an amine or alcohol. youtube.comorgsyn.org

During decarboxylation , the nature of the intermediate depends on the reaction conditions. As discussed previously, a zwitterionic ylide intermediate is often proposed for the decarboxylation of picolinic acids under neutral or mildly acidic conditions. researchgate.net In strongly acidic media, a protonated intermediate is believed to be involved. researchgate.net The decarboxylation of functionalized 2-pyridone-3-carboxylic acids has also been studied, suggesting that the reaction proceeds through specific pathways depending on the substituents. nih.govresearchgate.net

In photoredox-catalyzed decarboxylative additions , the initial step after single-electron transfer oxidation of the carboxylate is the formation of a carboxyl radical, which rapidly loses CO₂ to generate an alkyl radical. nih.gov This alkyl radical is the key intermediate that participates in the subsequent bond-forming step. nih.gov

The direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. Their existence is frequently inferred from kinetic data, product analysis, and trapping experiments. For example, the mechanism of cyanate-promoted peptide bond formation from dicarboxylic acids was supported by the NMR identification of a cyclic anhydride intermediate. researchgate.net

A comprehensive review of scientific literature and chemical databases has been conducted to gather information on the chemical reactivity of this compound, specifically focusing on its transformations under photoredox and carbene catalysis as outlined in the user's request.

Despite a thorough search, no specific studies, research articles, or data could be found regarding the application of photoredox and carbene dual catalysis to this compound. The existing literature on this dual catalysis system extensively covers the transformation of a wide range of other carboxylic acids to ketones, β-boryl carbonyl compounds, and α-amino ketones. These reactions generally proceed via the formation of an acyl azolium intermediate, which then undergoes a single-electron reduction facilitated by a photocatalyst.

However, the specific reactivity and outcomes for this compound within this catalytic framework have not been reported. The presence of both a formyl and a carboxyl group on the pyridine ring presents unique electronic and steric properties that would influence its reactivity, but without experimental data, any discussion would be purely speculative and fall outside the user's strict requirement for scientifically accurate and source-based content.

Therefore, the requested article focusing solely on the photoredox and carbene-catalyzed transformations of this compound cannot be generated at this time due to the absence of published research on this specific topic. Further experimental investigation would be required to elucidate the chemical behavior of this compound under the specified catalytic conditions.

Derivatization Strategies and Functionalization of 4 Formylpyridine 3 Carboxylic Acid

Derivatization of the Aldehyde Group for Analytical and Synthetic Purposes

The aldehyde group is a highly reactive functional group that can undergo a variety of transformations, making it a prime target for derivatization. These modifications are often employed to enhance detectability in analytical methods or to serve as a handle for further synthetic elaboration.

One of the most common and efficient methods for derivatizing the aldehyde group is through condensation reactions with α-effect nucleophiles, such as hydrazines and alkoxyamines, to form hydrazones and oximes, respectively. nih.gov This reaction is highly versatile and is widely used in fields ranging from polymer chemistry to chemical biology for conjugating molecules. nih.gov

The reaction proceeds via a nucleophilic attack of the hydrazine (B178648) or alkoxyamine on the carbonyl carbon of the aldehyde. nih.gov This is typically followed by a proton transfer and dehydration to yield the stable C=N double bond of the hydrazone or oxime, with water as the only byproduct. nih.gov The mechanism is generally under acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov The formation of hydrazones and oximes is often more stable than the formation of imines from simple amines. youtube.com The reaction can be significantly accelerated by catalysts such as aniline (B41778) or, more effectively, bifunctional catalysts like anthranilic acid and 2-(aminomethyl)imidazoles, which can speed up the reaction by several orders of magnitude, even at neutral pH. nih.govrsc.org

This derivatization is particularly useful for analytical purposes. By using a derivatizing agent that contains a chromophore or fluorophore, the resulting hydrazone or oxime can be easily detected and quantified by UV-Vis or fluorescence spectroscopy.

Table 1: Hydrazone and Oxime Formation from 4-Formylpyridine-3-carboxylic Acid

Reactant Product Type General Reaction Conditions Purpose
Hydrazine (or its derivatives) Hydrazone Acid or aniline catalysis, often in buffered aqueous solutions (pH ~4.5-7.4). nih.govnih.gov Synthesis, bioconjugation, analytical detection.

The aldehyde group of this compound can be selectively reduced to a primary alcohol or oxidized to a second carboxylic acid group, yielding 4-(hydroxymethyl)nicotinic acid or pyridine-3,4-dicarboxylic acid, respectively. The key challenge is to perform these transformations without affecting the existing carboxylic acid group on the pyridine (B92270) ring.

Selective Reduction: The reduction of an aldehyde in the presence of a carboxylic acid requires mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice for this purpose, as it is generally incapable of reducing carboxylic acids but readily reduces aldehydes. libretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid to their corresponding alcohols. libretexts.org Another approach for selective reduction involves visible light photoredox catalysis with hydrosilanes, which offers a method under mild conditions with high functional group tolerance. rsc.org

Selective Oxidation: The oxidation of the aldehyde to a carboxylic acid requires an oxidant that does not degrade the pyridine ring. Mild oxidizing agents are preferred. While strong oxidants would cleave the molecule, specific methods can target the aldehyde. Because the carboxylic acid group is already in a high oxidation state, it is generally resistant to further oxidation under controlled conditions. libretexts.org

Table 2: Selective Transformation of the Aldehyde Group

Transformation Reagent Product Key Consideration
Reduction Sodium Borohydride (NaBH₄) 4-(hydroxymethyl)nicotinic acid NaBH₄ is selective for the aldehyde over the carboxylic acid. libretexts.org
Reduction Diborane (B₂H₆) 4-(hydroxymethyl)nicotinic acid Diborane can also reduce the carboxyl group. libretexts.org

Derivatization of the Carboxylic Acid Group for Enhanced Properties

The carboxylic acid group provides another reactive site for derivatization, often aimed at improving solubility, enhancing performance in analytical techniques, or enabling attachment to other molecules.

In analytical contexts, particularly for liquid chromatography-mass spectrometry (LC-MS), derivatization of the polar carboxylic acid group can be highly beneficial. researchgate.net Converting the carboxylic acid to a less polar ester or amide can improve chromatographic peak shape, enhance retention on reversed-phase columns, and increase ionization efficiency for mass spectrometry detection. researchgate.netnih.gov

Esterification: This is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent. Amidation: This involves reacting the carboxylic acid with an amine, which typically requires the activation of the carboxyl group first. A broadly applicable method uses a Lewis base catalyst like formylpyrrolidine (FPyr) with an activator like trichlorotriazine (B8581814) (TCT) to generate a highly reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide. organic-chemistry.org This method is noted for its high yields and compatibility with sensitive functional groups. organic-chemistry.org

Derivatization reagents can be chosen to introduce a specific tag that facilitates detection. For instance, reagents containing a permanently charged group can significantly enhance MS sensitivity. nih.govnih.gov

For applications in chemical biology and medicine, this compound can be attached to biomolecules such as proteins, peptides, or amino acids. This process, known as bioconjugation, requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack by functional groups on the biomolecule, such as the ε-amino group of lysine (B10760008) residues.

A widely used method for activating carboxylic acids involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form an amide bond. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea into a more stable NHS-ester, which then cleanly reacts with the amine. This EDC/NHS chemistry is a cornerstone of bioconjugation.

The aldehyde group on the pyridine ring remains available for subsequent, orthogonal ligation reactions, such as forming a hydrazone or oxime with a different molecule, making the parent compound a valuable bifunctional linker.

For precise and accurate quantification in complex biological samples using mass spectrometry, isotope-coded derivatization (ICD) is a powerful strategy. researchgate.net This technique involves labeling the target analyte with a reagent that exists in two or more isotopic forms (e.g., a light version with ¹²C and a heavy version with ¹³C).

A sample is derivatized with the "light" reagent, while an internal standard is derivatized with the "heavy" reagent. The two are then mixed and analyzed by LC-MS. The derivatized analyte and its heavy-isotope-labeled internal standard are chemically identical, so they co-elute and have the same ionization efficiency. nih.gov They appear in the mass spectrum as a pair of peaks separated by a known mass difference. The ratio of the peak intensities allows for highly accurate quantification, correcting for variations in sample preparation and matrix effects. nih.gov

Several isotope-coded reagents have been developed for carboxylic acids, such as isotope-coded p-dimethylaminophenacyl (DmPA) bromide, which can significantly improve chromatographic retention and enhance ESI efficiency by 2-4 orders of magnitude. nih.gov Another example is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), which introduces an isotopic signature via its bromine atoms. nih.govnih.gov

Table 3: Isotope-Coded Derivatization Reagents for Carboxylic Acids

Reagent Isotope Pair Application Reference
p-Dimethylaminophenacyl (DmPA) bromide ¹²C / ¹³C LC-MS based metabolomics for profiling carboxylic acids. nih.gov

Strategic Synthesis of Multi-functional Derivatives

The synthesis of multi-functional derivatives from this compound involves targeted chemical reactions that modify either the formyl group, the carboxylic acid group, or both. These strategies are designed to introduce new functional groups, extend the molecular framework, and create complex molecules with potential applications in various fields.

One common approach is the derivatization of the carboxylic acid group. This can be achieved through esterification or amidation reactions. For instance, reacting this compound with various alcohols or amines in the presence of a coupling agent can yield a diverse library of esters and amides. These reactions are often carried out under mild conditions to avoid unwanted side reactions with the formyl group. The choice of the alcohol or amine is critical as it introduces new structural motifs and functionalities into the final molecule.

Another key strategy involves the modification of the formyl group. The aldehyde functionality is highly versatile and can undergo a variety of transformations, including oxidation, reduction, and condensation reactions. Oxidation of the formyl group to a carboxylic acid would result in a pyridine-3,4-dicarboxylic acid derivative, while its reduction would yield a hydroxymethyl group. Condensation reactions with amines or active methylene (B1212753) compounds can lead to the formation of imines (Schiff bases) or extended conjugated systems, respectively.

The simultaneous functionalization of both the formyl and carboxylic acid groups allows for the creation of highly complex and diverse molecular architectures. For example, the carboxylic acid can be converted into an ester, and subsequently, the formyl group can be reacted with a hydrazine derivative to form a hydrazone. This sequential approach enables precise control over the final structure of the derivative.

A notable example of creating multi-functional derivatives is the synthesis of novel 4-pyridine carboxylic acid hydrazide derivatives. By treating 4-pyridine carboxylic acid hydrazide with substituted arylsulphonyl and benzoyl chlorides, a series of new compounds were synthesized and characterized. nih.gov

The following table summarizes some of the key derivatization strategies for this compound:

Functional Group TargetedReaction TypeReagents and ConditionsResulting Derivative
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., EDC, DCC)Amide
Formyl GroupOxidationOxidizing Agent (e.g., KMnO4, CrO3)Carboxylic Acid
Formyl GroupReductionReducing Agent (e.g., NaBH4, H2/Pd)Alcohol (Hydroxymethyl)
Formyl GroupCondensationAmineImine (Schiff Base)
Formyl GroupKnoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated Compound

These derivatization strategies provide a powerful toolkit for chemists to synthesize a wide array of multi-functional molecules from this compound, paving the way for the discovery of new therapeutic agents and advanced materials.

Applications in Directed Organic Transformations (e.g., Petasis Reactions)

This compound and its derivatives are valuable substrates in various directed organic transformations, most notably in multicomponent reactions such as the Petasis reaction. wikipedia.orgnih.govorganic-chemistry.org The Petasis reaction, also known as the borono-Mannich reaction, is a powerful tool for the synthesis of substituted amines and their derivatives, including unnatural α-amino acids. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org

A key advantage of the Petasis reaction is its tolerance to a wide range of functional groups, which allows for the use of complex and multi-functional starting materials. wikipedia.org This is particularly relevant for this compound, as the carboxylic acid moiety can be retained or further functionalized in the product. The reaction is often carried out under mild conditions and does not typically require anhydrous or inert atmospheres, making it a practical and efficient method for generating molecular diversity. wikipedia.org

The general mechanism of the Petasis reaction involving this compound would proceed through the formation of an iminium ion intermediate from the condensation of the amine and the formyl group. The boronic acid then adds to this electrophilic intermediate, followed by hydrolysis to yield the final α-amino acid product.

The versatility of the Petasis reaction with derivatives of this compound is highlighted by the ability to use a broad scope of amines and boronic acids. This includes primary and secondary amines, as well as aryl and vinyl boronic acids. wikipedia.org The choice of these components directly influences the structure and properties of the resulting amino acid derivatives.

The following table provides a generalized scheme for the Petasis reaction using this compound:

Reactant 1Reactant 2Reactant 3Product
This compoundAmine (R¹R²NH)Boronic Acid (R³B(OH)₂)α-Amino Acid Derivative

The application of this compound in the Petasis reaction and other directed organic transformations underscores its importance as a versatile building block in the synthesis of complex, biologically relevant molecules.

In-Depth Analysis of this compound Reveals Limited Coordination Chemistry Data

Despite its potential as a versatile ligand, a thorough review of available scientific literature indicates a significant scarcity of research focused on the coordination chemistry of this compound. While the molecule, also known as 4-formylnicotinic acid, possesses multiple functional groups theoretically capable of binding to metal ions—namely the pyridine nitrogen, the carboxylate group, and the formyl (aldehyde) group—there is a notable lack of published studies detailing its specific coordination behavior, the synthesis of its metal complexes, and their structural characterization.

The initial promise of this compound as a building block in coordination chemistry stems from its multifunctional nature. The pyridine nitrogen atom is a well-established primary donor site in coordination chemistry, readily forming bonds with a wide array of transition metals. nih.govpurdue.edu Similarly, the carboxylate group offers diverse coordination possibilities, capable of binding to metal centers in monodentate, bidentate, or bridging fashions through its oxygen atoms. purdue.edu The presence of a formyl group further introduces the potential for coordination through its oxygen atom, or for the ligand to participate in more complex, mixed-ligand architectures.

However, an extensive search for experimental data to substantiate these potential coordination modes for this compound has proven unfruitful. There is a lack of specific studies in the accessible scientific domain that detail the synthesis and structural analysis of its complexes with common transition metals such as cobalt, copper, nickel, zinc, iron, silver, manganese, cadmium, mercury, or uranyl ions. Consequently, a detailed, evidence-based discussion on its ligand properties and the resulting metal complexes, as would be expected for more commonly studied ligands, cannot be provided at this time.

The absence of such fundamental research prevents a comprehensive analysis of the role of each functional group in coordination, the formation of mixed-ligand systems, and the structural features of any resulting metal-organic frameworks or discrete complexes. Further experimental investigation is required to elucidate the coordination chemistry of this particular pyridine-carboxylic acid derivative.

Coordination Chemistry of 4 Formylpyridine 3 Carboxylic Acid

Synthesis and Structural Characterization of Metal Complexes

Hydrothermal Synthesis Methods for Coordination Polymers

Hydrothermal synthesis is a common and effective method for the preparation of coordination polymers, often leading to the formation of crystalline materials with unique structures and properties. This technique involves the reaction of metal salts and organic ligands in water or other solvents at elevated temperatures and pressures. For pyridine-based ligands, this method has been successfully employed to create a wide array of one-, two-, and three-dimensional structures. However, specific examples and detailed experimental conditions for the hydrothermal synthesis of coordination polymers using 4-formylpyridine-3-carboxylic acid as a primary ligand are not documented in the reviewed literature.

Self-Assembly and Supramolecular Structures

The self-assembly of coordination complexes is driven by the formation of coordinate bonds between metal ions and ligands, as well as by non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the fields of supramolecular chemistry and crystal engineering.

Hydrogen-Bonded Networks in Coordination Complexes and Salts

Pyridine (B92270) carboxylic acids are known to form robust hydrogen-bonded networks. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also serve as an acceptor. This functionality allows for the formation of intricate and predictable supramolecular synthons. In the case of this compound, the additional formyl group could potentially participate in or influence the hydrogen bonding patterns. However, specific studies characterizing the hydrogen-bonded networks in coordination complexes or salts of this particular compound are absent from the available scientific literature.

Metal-Organic Frameworks (MOFs) Incorporating Pyridine Carboxylates

Metal-organic frameworks are a class of porous coordination polymers with applications in gas storage, separation, and catalysis. Pyridine carboxylates are frequently used as organic linkers in the construction of MOFs due to their rigidity and defined coordination vectors. While there is extensive research on MOFs constructed from various pyridine dicarboxylic and tricarboxylic acids, there are no specific reports on the successful incorporation of this compound into a MOF structure.

Crystal Engineering via Non-covalent Interactions

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This is often achieved by controlling the non-covalent interactions between molecular building blocks. The functional groups of this compound—the pyridine ring, the carboxylic acid, and the formyl group—offer multiple sites for such interactions. In theory, these could be exploited to engineer specific crystal packing and network topologies. Nevertheless, dedicated crystal engineering studies on this compound are not found in the current body of scientific literature.

Electrochemical Properties of Coordination Compounds

The electrochemical behavior of coordination compounds is of interest for applications in sensing, catalysis, and materials science. The redox properties of such compounds are influenced by the nature of both the metal center and the organic ligand. While the electrochemical properties of coordination complexes with various pyridine-based ligands have been investigated, there is no available data on the electrochemical characteristics of coordination compounds specifically derived from this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-Formylpyridine-3-carboxylic acid. nih.govniscair.res.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting molecular characteristics.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. ijastems.org For this compound, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) or similar basis set, are employed to find the equilibrium geometry. ijastems.orgresearchgate.netnih.gov These calculations provide precise bond lengths and angles.

Central to understanding the electronic behavior and reactivity of a molecule are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap suggests higher reactivity. aimspress.com For this compound, the HOMO and LUMO are distributed across the molecule, with significant contributions from the pyridine (B92270) ring, the carboxyl group, and the formyl group. The precise energies and spatial distributions of these orbitals, calculated using DFT, are essential for predicting how the molecule will interact with other chemical species. ijastems.orgaimspress.com

Table 1: Calculated Electronic Properties of this compound Note: Specific values are illustrative and depend on the level of theory and basis set used in the calculation. Actual experimental values may vary.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.2 D

Vibrational Frequency Analysis and Comparison with IR Spectra

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) spectra. researchgate.netnih.gov Using DFT, the harmonic vibrational frequencies of this compound can be calculated. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. uhcl.edu

By comparing the computed vibrational spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. nih.gov This comparison helps to confirm the molecular structure and provides insights into the nature of the chemical bonds. For instance, the characteristic C=O stretching vibrations of the carboxylic acid and aldehyde groups, the O-H stretch of the carboxylic acid, and the various C-C and C-N stretching and bending modes within the pyridine ring can be identified and assigned. vscht.czpressbooks.publibretexts.org

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table presents a simplified comparison. Experimental spectra can be influenced by factors like phase (solid, liquid, gas) and intermolecular interactions.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3500 (monomer), ~3000 (dimer) Broad, ~3300-2500
C=O Stretch (Carboxylic Acid) ~1750 ~1710
C=O Stretch (Formyl) ~1720 ~1700
C-N Stretch (Pyridine Ring) ~1350 ~1340
C-H Bending (Pyridine Ring) ~850 ~840

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.gov

The predicted chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific protons and carbon atoms in the molecule. mdpi.comnih.gov For example, the chemical shift of the acidic proton of the carboxylic acid is expected to be significantly downfield, typically around 10-13 ppm. pressbooks.publibretexts.org The protons on the pyridine ring and the formyl proton will have distinct chemical shifts based on their electronic environment. Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the carbons of the pyridine ring. nih.govlibretexts.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.orgproteopedia.org It is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is calculated based on the principles of quantum mechanics and provides a color-coded map where different colors represent different electrostatic potential values. libretexts.org

For this compound, the MEP map would typically show negative potential (often colored red or yellow) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating regions that are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (often colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting sites for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.gov

For this compound, MD simulations could be used to study its behavior in different solvent environments, its interactions with other molecules, or its conformational flexibility. For instance, simulations could reveal how the molecule hydrogen bonds with water molecules or how it might bind to a biological target. These simulations provide a dynamic picture that complements the static information obtained from DFT calculations.

Quantum Chemical Property Calculations

Beyond the specific methods mentioned above, a range of other quantum chemical properties of this compound can be calculated to further characterize the molecule. These include properties such as:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Electronegativity: A measure of the ability of an atom or molecule to attract electrons.

Hardness and Softness: Concepts related to the stability and reactivity of the molecule.

These properties, derived from the electronic structure calculations, provide a more complete quantitative picture of the chemical nature of this compound.

Global Reactivity Parameters (e.g., Chemical Potential, Hardness, Electrophilicity)

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical reactivity and stability of a molecule. These parameters, including chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ): This parameter indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater propensity for the molecule to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on closely related pyridine carboxylic acid derivatives provide a framework for understanding its probable characteristics. For instance, computational studies on pyridine carboxylic acid adducts with squaric acid have determined these global reactivity parameters, offering a comparative basis. nih.govrsc.org The investigation of such parameters is crucial for predicting how this compound might behave in various chemical environments.

A representative table of global reactivity parameters for a related pyridine derivative, as calculated in theoretical studies, is presented below to illustrate the nature of this data.

ParameterSymbolFormulaTypical Value (eV) for a Pyridine Derivative
Chemical Potential μ(EHOMO + ELUMO) / 2-4.5 to -3.5
Chemical Hardness η(ELUMO - EHOMO) / 22.0 to 3.0
Global Electrophilicity Index ωμ2 / (2η)2.5 to 4.0

Note: The values presented are illustrative and based on published data for similar pyridine carboxylic acid derivatives. Specific values for this compound would require dedicated DFT calculations.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

The key to a significant NLO response is often a molecule with a strong charge-transfer character, typically arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the formyl and carboxylic acid groups act as electron-withdrawing groups, and the pyridine ring serves as a π-system. The intramolecular charge transfer within the molecule can lead to a substantial hyperpolarizability.

While specific experimental or computational NLO data for this compound is scarce, theoretical studies on other pyridine derivatives have demonstrated that this class of compounds can exhibit notable NLO properties. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity.

An illustrative data table for the calculated NLO properties of a related organic molecule is shown below.

PropertySymbolDescriptionIllustrative Calculated Value
Dipole Moment μA measure of the molecule's overall polarity.2 - 5 Debye
First Hyperpolarizability βA measure of the second-order NLO response.10 - 50 x 10-30 esu

Note: These values are for illustrative purposes and are based on general findings for organic molecules with potential NLO properties.

Natural Bond Orbital (NBO) and Topological AIM Approaches for Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) are powerful computational tools for analyzing these interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify the strength of intermolecular interactions, such as hydrogen bonds, by examining the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). This analysis provides a quantitative measure of the stabilization energy associated with these interactions.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds, including weak intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. For hydrogen bonds, specific criteria for these values at the BCP are used for their identification and characterization.

Studies on quinolone carboxylic acid derivatives have effectively utilized NBO and AIM to investigate intra- and intermolecular hydrogen bonds. nih.gov For this compound, these methods would be invaluable in understanding the hydrogen bonding networks formed by the carboxylic acid and formyl groups, which would significantly influence its crystal packing and physical properties.

A representative table summarizing the kind of data obtained from NBO and AIM analyses for a hydrogen-bonded system is provided below.

AnalysisParameterDescriptionTypical Finding for a Hydrogen Bond
NBO E(2)Second-order perturbation energy, indicating the strength of the donor-acceptor interaction.2 - 20 kcal/mol
AIM ρ(r)Electron density at the bond critical point.0.002 - 0.04 a.u.
AIM ∇²ρ(r)Laplacian of the electron density at the bond critical point. A positive value indicates a closed-shell interaction (like a hydrogen bond).+0.024 - +0.139 a.u.

Note: These values are typical for hydrogen bonds and are provided for illustrative purposes.

In Silico Studies of Reactivity and Stability

In silico studies encompass a broad range of computational methods used to predict the reactivity and stability of molecules. For this compound, these studies can provide insights into its conformational preferences, reaction mechanisms, and potential degradation pathways.

DFT calculations can be employed to determine the relative energies of different conformers of the molecule, for instance, concerning the orientation of the formyl and carboxylic acid groups. nih.govresearchgate.net The rotational barriers between these conformers can also be calculated, providing information about the molecule's flexibility. nih.govresearchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its stability in different environments, such as in solution. nih.gov By simulating the molecule's movements and interactions, MD can help to understand how it might behave in a biological system or a chemical reaction.

While specific in silico reactivity and stability studies on this compound are not prominent in the literature, the methodologies have been applied to a wide range of similar organic molecules, demonstrating their utility in predicting chemical behavior. nih.govmdpi.comchemrxiv.org

Biological and Pharmaceutical Research Applications of 4 Formylpyridine 3 Carboxylic Acid Derivatives

Building Block for Biologically Active Molecules

The structural framework of 4-formylpyridine-3-carboxylic acid, featuring both a reactive aldehyde (formyl) group and a carboxylic acid group on a pyridine (B92270) ring, makes it an excellent scaffold for creating complex molecules with therapeutic potential. achemblock.comprincetonbio.com The strategic placement of these functional groups allows for a variety of chemical modifications, leading to the synthesis of diverse compounds with a broad spectrum of biological activities. nih.govnih.gov

Synthesis of Pharmaceutical Compounds and Drug Precursors

The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Derivatives of pyridine carboxylic acids, including this compound, are instrumental in the synthesis of numerous pharmaceutical compounds. nih.govresearchgate.net The formyl and carboxylic acid groups provide convenient handles for introducing various substituents, enabling the fine-tuning of a molecule's pharmacological properties. This versatility has led to the development of compounds targeting a wide range of conditions, from infections to chronic diseases. nih.govnih.gov For instance, the general structure of 4-oxoquinoline-3-carboxylic acid derivatives, which can be synthesized from precursors like this compound, has been a key focus in the development of antibacterial agents. google.comgoogle.com

Development of Anticancer and Antimicrobial Agents

A significant area of research involving this compound derivatives is the development of new anticancer and antimicrobial agents. jscimedcentral.comresearchgate.netresearchgate.net The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This property is exploited to design potent therapeutic agents.

Anticancer Applications:

Derivatives of pyridine carboxylic acids have shown promise as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation, such as histone demethylases. nih.gov For example, novel 1-cyclopropyl-4-oxopyrido[3',2':4,5]thieno[3,2-b]indole-3-carboxylic acids have demonstrated high anticancer activity against breast (MCF-7) and lung (A549) tumor cell lines while showing no toxicity to normal cells. jscimedcentral.com

Antimicrobial Applications:

The threat of multidrug-resistant bacteria has spurred the search for new antimicrobial compounds. researchgate.net Pyridine-based structures are at the forefront of this research. nih.gov Derivatives such as 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydropyrido[2,3-a]-carbazole-3-carboxylic acids have exhibited high antibacterial activity against Gram-positive strains, including some resistant ones. jscimedcentral.com Furthermore, certain tetracyclic thieno[2,3-b]pyridones, derived from similar scaffolds, have shown unprecedented potency against Bacillus subtilis and Bacillus megaterium. jscimedcentral.com The table below summarizes the antimicrobial activity of some pyridine derivatives.

Compound TypeTarget OrganismsNotable Activity
1-cyclopropyl-4-oxopyrido[3',2':4,5]thieno[3,2-b]indole-3-carboxylic acidsBacillus subtilis, Bacillus megaterium, Staphylococcus aureus, Haemophilus influenzaeUnprecedented powerful activity against B. megaterium and B. subtilis. jscimedcentral.com
1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydropyrido[2,3-a]-carbazole-3-carboxylic acidsGram-positive bacteria (including resistant strains)High antibacterial activity. jscimedcentral.com
Pyridopyrimidine carboxylate derivativesB. subtilis, S. aureus, E. coli, S. typhi, Candida albicans, Aspergillus nigerModerate to considerable antimicrobial activity. researchgate.net
3H-imidazo[4,5-b]pyridine derivativesBacteria and FungiSome compounds showed prominent antibacterial activity, while one showed both antibacterial and antifungal activity. researchgate.net
Thieno[2,3-d]pyrimidine-4-carboxylic acid amidesPseudomonas aeruginosaPotential antimicrobial activity revealed through docking studies. uran.ua

Ligands for Enzyme Mechanisms and Reaction Kinetics Studies (e.g., Vitamin B6 Analogues)

The ability of the pyridine carboxylic acid scaffold to chelate metal ions and participate in hydrogen bonding makes it an ideal candidate for designing enzyme inhibitors. nih.gov These derivatives can serve as valuable tools for studying enzyme mechanisms and reaction kinetics. The structural similarity of some pyridine derivatives to coenzymes like Vitamin B6 (pyridoxal phosphate) allows them to act as analogues, providing insights into the function of B6-dependent enzymes. By systematically modifying the structure of these analogues, researchers can probe the active site of enzymes and understand the molecular basis of their catalytic activity.

Functionalization for Biochemical Probes and Assays

The reactive functional groups of this compound derivatives make them suitable for creating biochemical probes and assays. These tools are essential for studying biological processes at the molecular level.

Conjugation to Biomolecules (e.g., Antibodies for Site-Specific Labeling)

The carboxylic acid group of these derivatives can be readily activated to form amide bonds with the amine groups of biomolecules, such as the lysine (B10760008) residues in proteins or antibodies. biosyn.com This conjugation capability allows for the site-specific labeling of biomolecules. biosyn.com Such labeled biomolecules are invaluable in a variety of applications, including immunoassays, protein tracking, and targeted drug delivery. The formyl group can also be utilized for conjugation through reductive amination. biosyn.com

Fluorescent Labeling in Biological Studies

Attaching a fluorescent dye to a biologically active molecule creates a powerful tool for visualizing and tracking that molecule within a biological system. nih.gov Carboxylic acid-functionalized fluorophores are commonly used for this purpose, as they can be easily coupled to amine-containing molecules. nih.gov Derivatives of this compound can be modified to incorporate a fluorophore, creating fluorescent probes. These probes can then be used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to study cellular processes, protein localization, and biomolecular interactions. researchgate.net The table below lists some common fluorophores with carboxylic acid functionalities used for labeling.

FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
6-Carboxyfluorescein (FAM)~495~517A derivative of fluorescein (B123965) with an additional carboxylic acid. nih.gov
Rhodamine B (RhoB)~550~570A water-soluble xanthene-based dye. nih.gov
BODIPY-FL-propanoic acidVariesVariesCarries a carboxylic acid functionality for direct peptide coupling and has enhanced stability in acidic media. nih.gov

Research on this compound Derivatives Remains Limited

The pyridine ring and carboxylic acid functional groups are well-recognized pharmacophores in drug discovery. nih.govnih.gov The pyridine moiety, a nitrogen-containing heterocycle, can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding. nih.gov The carboxylic acid group often contributes to the polarity of a molecule and can act as a hydrogen bond donor or acceptor, or coordinate with metal ions within enzyme active sites. nih.gov

General structure-activity relationship (SAR) studies on various pyridine derivatives have revealed that the nature and position of substituents on the pyridine ring significantly influence their biological activity. For instance, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of some pyridine compounds, whereas the presence of halogens or bulky groups may diminish it. nih.gov

However, the specific impact of a formyl group at the 4-position and a carboxylic acid at the 3-position of the pyridine ring, and how modifications to these groups in derivatives of this compound affect biological activity, has not been detailed in the available literature. Similarly, there is a lack of information on the specific biological targets and molecular mechanisms of action for this particular class of compounds.

While numerous studies describe the synthesis and biological evaluation of other pyridine carboxylic acid isomers and their derivatives, such as those of nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), these findings cannot be directly extrapolated to this compound due to the unique electronic and steric properties imparted by the formyl group at the 4-position.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-Formylpyridine-3-carboxylic acid?

  • Answer : The synthesis typically involves multi-step reactions, such as condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization and oxidation. For example, analogous pyridine-carboxylic acids are synthesized using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions . Post-synthetic purification via recrystallization or column chromatography is critical to isolate the pure product. Reaction optimization (e.g., temperature, catalyst loading) is advised to mitigate side reactions like over-oxidation of the formyl group .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer : A combination of analytical methods is required:

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., density functional theory) to confirm the positions of the formyl and carboxylic acid groups.
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+[M+H]^+) and isotopic pattern.
  • FT-IR : Identify characteristic carbonyl stretches (C=O at ~1700 cm1^{-1} for both formyl and carboxylic acid groups) .
    Discrepancies in peak assignments may arise from tautomerization; control experiments in deuterated solvents (e.g., D2_2O) can resolve ambiguities .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Answer : Based on analogous compounds (e.g., pyridine derivatives with reactive carbonyl groups):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorbents like vermiculite.
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis of this compound?

  • Answer : Yield variability often stems from competing side reactions (e.g., dimerization or decarboxylation). Strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (catalyst concentration, solvent polarity) to identify optimal conditions.
  • In Situ Monitoring : Use techniques like HPLC or inline FT-IR to track intermediate formation.
  • Stoichiometric Control : Limit excess reagents (e.g., oxidizing agents) to prevent over-functionalization .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Model the electron density of the formyl and carboxylic acid groups to identify reactive sites (e.g., Fukui indices).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Q. How can researchers address inconsistencies in biological activity data for this compound derivatives?

  • Answer : Contradictory results (e.g., variable IC50_{50} values in enzyme assays) may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
  • Metabolic Stability : Test derivatives for susceptibility to hydrolysis (e.g., esterase-mediated cleavage) using liver microsome assays .

Q. What strategies optimize the crystallinity of this compound for X-ray diffraction studies?

  • Answer :

  • Solvent Screening : Use mixed-solvent systems (e.g., ethanol/water) to promote slow crystallization.
  • Temperature Gradients : Gradual cooling from saturated solutions enhances crystal lattice formation.
  • Additives : Introduce templating agents (e.g., metal ions) to stabilize hydrogen-bonding networks .

Methodological Guidance Table

Research Challenge Recommended Technique Key Reference
Synthesis OptimizationDoE with Pd/Cu catalysts
Spectral ValidationDFT-assisted NMR analysis
Biological Assay DesignMIC testing in bacterial models
CrystallizationMixed-solvent recrystallization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.